molecular formula C16H24N2O2S B6701841 N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide

N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide

Cat. No.: B6701841
M. Wt: 308.4 g/mol
InChI Key: TVJJNJAFFVGKPR-UHFFFAOYSA-N
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Description

N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide is a complex organic compound with a unique structure that includes a benzothiepin ring system

Properties

IUPAC Name

N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-4-18(2)16(19)11-17-14-6-5-9-21-15-8-7-12(20-3)10-13(14)15/h7-8,10,14,17H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJJNJAFFVGKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CNC1CCCSC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide typically involves multiple steps. One common approach is to start with the formation of the benzothiepin ring system, followed by the introduction of the methoxy group and the amino substituent. The final steps involve the ethylation and methylation of the acetamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-ethyl-2-[(7-methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-yl)amino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. This interaction is often mediated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiepin derivatives and related heterocyclic compounds with similar structural features. Examples include:

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the benzothiepin ring system. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

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